Product packaging for 6-O-(b-D-Mannopyranosyl)-D-mannose(Cat. No.:)

6-O-(b-D-Mannopyranosyl)-D-mannose

Cat. No.: B15201513
M. Wt: 342.30 g/mol
InChI Key: AYRXSINWFIIFAE-LUMRJFEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of β-(1→6) Glycosidic Linkages in Complex Carbohydrates

The bond connecting the two mannose units in 6-O-(β-D-Mannopyranosyl)-D-mannose is a β-(1→6) glycosidic linkage. wikipedia.org This type of linkage is a covalent bond formed between the anomeric carbon (C1) of one mannose unit and the hydroxyl group on carbon 6 (C6) of the other mannose unit. weebly.com The "β" designation refers to the stereochemistry at the anomeric carbon.

Contextualization in Glycobiological Systems

In the broader context of glycobiology, mannose-containing structures are integral to a variety of processes. Mannose is a key component of N-linked glycans, which are complex carbohydrate structures attached to proteins. nih.gov These glycans are essential for proper protein folding, stability, and trafficking within the cell.

The specific disaccharide, 6-O-(β-D-Mannopyranosyl)-D-mannose, and the β-(1→6) mannosidic linkage are found in the carbohydrate structures of various organisms. For instance, mannose-containing polysaccharides are important components of the cell walls of yeasts and other fungi, where they play structural roles and are involved in interactions with the host immune system. ebi.ac.uk The presence and specific arrangement of these mannose residues can be recognized by immune cells, triggering an immune response.

Structural Basis of the Disaccharide

The fundamental structure of 6-O-(β-D-Mannopyranosyl)-D-mannose consists of two D-mannopyranose rings. D-mannose is a hexose sugar, an isomer of glucose. nih.gov The two mannose units are joined by an O-glycosidic bond, where an oxygen atom links the two rings. wikipedia.org

The structural formula of the disaccharide is C12H22O11. chembk.comcreative-biolabs.com The linkage connects the anomeric carbon of the β-D-mannopyranosyl unit to the C6 primary alcohol group of the D-mannose unit. This specific connection defines its identity and distinguishes it from other mannobiose isomers where the linkage might be at different positions or have a different anomeric configuration (e.g., α-(1→6)).

Table 1: Structural and Chemical Properties of 6-O-(β-D-Mannopyranosyl)-D-mannose

Property Value
Molecular Formula C12H22O11 chembk.comcreative-biolabs.com
Molar Mass 342.296 g/mol chembk.comcreative-biolabs.com
Linkage Type β-(1→6) glycosidic bond
Monosaccharide Units Two D-mannose units

The precise arrangement of the hydroxyl groups on the mannose rings and the β-configuration of the glycosidic bond are critical for its specific interactions in biological systems. These structural details can be determined and confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B15201513 6-O-(b-D-Mannopyranosyl)-D-mannose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12-/m1/s1

InChI Key

AYRXSINWFIIFAE-LUMRJFEFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O

Origin of Product

United States

Advanced Structural Elucidation and Conformational Dynamics of 6 O β D Mannopyranosyl D Mannose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy stands as the cornerstone for the structural and conformational analysis of 6-O-(β-D-Mannopyranosyl)-D-mannose. A suite of sophisticated one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, the determination of stereochemistry, and the characterization of the molecule's dynamic behavior.

Assignment of Anomeric Configuration via Coupling Constants (e.g., J₁,₂ values)

For the β-anomer of mannose, the H-1 and H-2 protons are typically in a trans-diaxial orientation, resulting in a large coupling constant (typically 8-10 Hz). Conversely, an α-anomer would exhibit a much smaller coupling constant (around 1-3 Hz) due to the gauche relationship between H-1 and H-2. In the case of 6-O-(β-D-Mannopyranosyl)-D-mannose, the observation of a large ³J(H1', H2') value for the non-reducing mannose residue confirms the β-configuration of the glycosidic linkage.

While specific experimental data for 6-O-(β-D-Mannopyranosyl)-D-mannose is not extensively published, the expected values based on established principles for β-mannosides are presented below.

Parameter Expected Value for β-Anomer Expected Value for α-Anomer
³J(H1', H2')~8-10 Hz~1-3 Hz
Anomeric Proton Chemical Shift (δ)~4.5-4.8 ppm~4.8-5.2 ppm

This table presents expected values based on general principles of carbohydrate NMR spectroscopy. Actual values can vary based on solvent and temperature.

Inter-residue Proximity Measurements (e.g., NOESY, ROESY)

To define the three-dimensional arrangement of the two mannose rings relative to each other, Nuclear Overhauser Effect (NOE) spectroscopy is employed. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect protons that are close in space (typically within 5 Å), irrespective of whether they are connected by chemical bonds.

For 6-O-(β-D-Mannopyranosyl)-D-mannose, key inter-residue NOEs are expected between the protons of the non-reducing mannose unit (primed) and the protons near the linkage point on the reducing mannose unit. The presence and intensity of these cross-peaks provide crucial distance constraints for molecular modeling and conformational analysis. For instance, an NOE between H-1' of the non-reducing mannose and the H-6 protons of the reducing mannose would be a direct confirmation of the (1→6) linkage.

The choice between NOESY and ROESY depends on the molecular weight of the compound and the solvent viscosity, which affect the molecular tumbling rate. For a disaccharide like 6-O-(β-D-Mannopyranosyl)-D-mannose, which may fall into an intermediate tumbling regime where NOEs can be close to zero, ROESY is often the preferred experiment as it provides positive cross-peaks regardless of molecular size. glpbio.com

Expected Inter-residue NOE/ROE Cross-peaks Structural Information Gained
H-1' ↔ H-6a/H-6bConfirms the (1→6) glycosidic linkage and provides information about the ψ torsion angle.
H-1' ↔ H-5Provides further constraints on the ψ torsion angle.
Other inter-residue contactsDefine the overall conformational preferences of the disaccharide.

This table illustrates the expected key NOE/ROE correlations for conformational analysis.

Heteronuclear Coupling Constant Analysis (e.g., J-HMBC, ³J(C6,H1'), ³J(C1',H6R/S))

Long-range heteronuclear coupling constants, measured across the glycosidic linkage, offer another powerful tool for defining the conformation of 6-O-(β-D-Mannopyranosyl)-D-mannose. These couplings, typically measured using experiments like HMBC (Heteronuclear Multiple Bond Correlation), are also dependent on the dihedral angles of the glycosidic torsions (φ and ψ).

Specifically, the three-bond heteronuclear coupling constants ³J(C6, H1') and ³J(C1', H6R/S) are particularly informative for characterizing the conformation around the (1→6) linkage. The values of these couplings can be used in conjunction with NOE data to build a more precise model of the dominant solution conformation. For example, a study on α-linked mannobioses utilized 2D J-HMBC experiments to obtain information about conformationally dependent heteronuclear coupling constants across the glycosidic linkage. nih.gov

Heteronuclear Coupling Constant Torsion Angle Probed Significance
³J(C6, H1')ψ (C5-C6-O6-C1')Provides information about the orientation of the non-reducing ring relative to the C5-C6 bond of the reducing ring.
³J(C1', H6R/S)φ (O6-C1'-O1'-C5')Provides information about the orientation of the reducing ring's C6 hydroxymethyl group relative to the anomeric center of the non-reducing ring.

This table outlines key heteronuclear coupling constants and their utility in the conformational analysis of a (1→6)-linked disaccharide.

Isotopic Labeling Strategies for Enhanced Structural Resolution (e.g., ¹³C-isotope labeling)

While the aforementioned NMR techniques are powerful, spectral overlap, particularly in the proton spectra of complex carbohydrates, can be a significant challenge. Isotopic labeling, the strategic incorporation of stable isotopes like ¹³C or ¹⁵N, can greatly simplify spectra and enable the measurement of additional structural parameters. creative-biolabs.comebi.ac.uk

For 6-O-(β-D-Mannopyranosyl)-D-mannose, uniform or selective ¹³C labeling of one or both mannose residues would provide several advantages. It enhances the sensitivity of ¹³C NMR experiments and allows for the use of ¹³C-¹³C correlation experiments, which can trace the carbon skeleton. A study on an α-(1→4)-linked mannose disaccharide successfully utilized doubly ¹³C-isotope labeling to facilitate conformational analysis based on ¹³C,¹³C coupling constants. nih.gov This approach could be similarly applied to the β-(1→6) linked disaccharide to gain deeper insights into its structure.

Isotopic Labeling Strategy Benefit for Structural Analysis
Uniform ¹³C labelingEnhances signal in ¹³C NMR, enables ¹³C-¹³C correlation experiments (e.g., INADEQUATE) to confirm connectivity.
Selective ¹³C labeling at specific positionsSimplifies complex spectra, allows for the measurement of specific long-range ¹H-¹³C or ¹³C-¹³C coupling constants without interference.

This table summarizes the benefits of isotopic labeling for the NMR analysis of disaccharides.

Solid-State NMR Spectroscopy for Complex Structures

While solution-state NMR provides information about the average conformation and dynamics in solution, solid-state NMR (ssNMR) can reveal the structure of the molecule in its crystalline or amorphous solid form. This is particularly valuable for understanding the structure of larger, less soluble oligosaccharides or for studying their interactions in a more rigid state.

For 6-O-(β-D-Mannopyranosyl)-D-mannose, ssNMR could provide precise measurements of bond lengths and torsion angles in the solid state, which can then be compared to the solution-state conformations. Isotopic labeling is often essential for ssNMR to enhance sensitivity and facilitate the application of advanced techniques for structure determination. capes.gov.br

Translational Diffusion NMR Experiments for Rotational Correlation Times

Translational diffusion NMR experiments, such as Diffusion-Ordered Spectroscopy (DOSY), provide a means to measure the translational diffusion coefficient of a molecule in solution. According to the Stokes-Einstein equation, the diffusion coefficient is related to the hydrodynamic radius of the molecule. This information can be used to estimate the rotational correlation time, which is a measure of how quickly the molecule tumbles in solution. nih.govnih.gov

For 6-O-(β-D-Mannopyranosyl)-D-mannose, the rotational correlation time is important for the correct interpretation of relaxation-based NMR data, such as NOEs. A study on a series of mannobioses demonstrated the use of pulsed-field-gradient spin-echo NMR experiments to determine translational diffusion coefficients, which were then used to deduce rotational correlation times. nih.gov

Compound Translational Diffusion Coefficient (D_t) x 10⁻¹⁰ m²s⁻¹
α-d-Manp-(1→2)-α-d-Glcp-OMe3.6
α-d-Manp-(1→2)-β-d-Glcp-OMe3.7
M6M (α-(1→6)-linked mannobioside)3.94

This table shows representative translational diffusion coefficients for similar disaccharides, as reported in the literature. nih.gov The value for 6-O-(β-D-Mannopyranosyl)-D-mannose would be expected to be in a similar range.

13C NMR Chemical Shift Analysis of Glycosidic Linkages

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of oligosaccharides. researchgate.net For 6-O-(β-D-Mannopyranosyl)-D-mannose, 13C NMR chemical shifts provide valuable information about the glycosidic linkage and the conformation of the mannose residues.

Predicted 13C NMR Chemical Shifts for Mannose Derivatives
Carbon AtomPredicted Chemical Shift (ppm)Compound
C-1'''99.52-O-(2-O-α-d-mannopyranosyl-α-d-mannopyranosyl)-α-d-mannopyranoside

The upfield shift of C-1" in a related mannose pentasaccharide to δC 99.5 is indicative of glycosylation at the 2"-OH position. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of disaccharides like 6-O-(β-D-Mannopyranosyl)-D-mannose. cnrs.frresearchgate.net The fragmentation patterns provide insights into the structure and stability of the glycosidic linkage.

Studies on mannosyl linkages have revealed that the 6-linked mannosyl residues are generally more stable compared to 2-, 3-, and 4-linked residues. researchgate.net While specific mass spectra for 6-O-(β-D-Mannopyranosyl)-D-mannose were not found, data for related compounds like 6-Acetyl-β-d-mannose show characteristic fragmentation patterns that can be informative. researchgate.netresearchgate.net The mass spectrum of D-mannose is also available for comparison. nist.gov For phosphorylated derivatives like D-mannopyranose 6-phosphate, MS/MS analysis reveals precursor ions and their fragmentation, which can help in identifying the core structure and the position of modifications. nih.govnih.gov

Mass Spectrometry Data for Mannose Derivatives
CompoundPrecursor m/zPrecursor TypeKey Fragment Ions (m/z)
D-mannopyranose 6-phosphate259.0224[M-H]-96.9, 168.9, 198.9
D-mannopyranose 6-phosphate261.037[M+H]+201, 242.5, 243.1

X-ray Crystallography of Mannose-Containing Disaccharides and Their Complexes

X-ray crystallography provides precise three-dimensional structural information of molecules in the solid state, including bond lengths, bond angles, and torsion angles. rsc.orgcnrs.frhmdb.canp-mrd.orgnih.govresearchgate.net

Elucidation of Crystal and Molecular Structures

The crystal structure of β-D-mannopyranose has been determined, revealing a P 21 21 21 space group with unit cell parameters a = 5.577 Å, b = 7.5481 Å, and c = 18.060 Å. nih.gov While a crystal structure for 6-O-(β-D-Mannopyranosyl)-D-mannose is not explicitly available, the structures of related mannose disaccharides have been elucidated. For instance, methyl β-d-mannopyranosyl-(1→4)-β-d-xylopyranoside crystallizes with two independent molecules in the asymmetric unit, showcasing slight conformational differences. researchgate.net The study of such structures provides a basis for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

Crystallographic Data for β-D-Mannopyranose
ParameterValue
Hermann-Mauguin space group symbolP 21 21 21
a (Å)5.577
b (Å)7.5481
c (Å)18.060
α (°)90
β (°)90
γ (°)90

Vibrational Spectroscopy (Raman and Raman Optical Activity) for Solution-State Conformation

Vibrational spectroscopy, including Raman and Raman Optical Activity (ROA), is a powerful technique for studying the conformation of saccharides in aqueous solution. nih.govnih.gov These methods are sensitive to the subtle structural changes that occur upon rotation around glycosidic bonds and variations in ring puckering. nih.govplos.org

Coupling experimental Raman and ROA spectra with computer simulations allows for the identification of the most abundant rotamers and the determination of their relative populations. nih.govplos.org Studies on methyl-1α-6α-mannobiose, a related disaccharide, have shown that this combined approach can provide conformational population values that are in good agreement with those obtained from NMR experiments. plos.org The vibrational spectra of carbohydrates exhibit characteristic bands that can be assigned to specific functional groups and vibrational modes, providing a "fingerprint" for the molecule. researchgate.netmdpi.com For instance, the O-H stretching vibrations typically appear as a broad absorption band, while C-H stretching vibrations are also readily identifiable. researchgate.net

Enzymatic Interactions and Substrate Specificity Relevant to 6 O β D Mannopyranosyl D Mannose

Glycosyltransferase Specificity in Forming β-(1→6) Mannosidic Linkages

Glycosyltransferases (GTs) are the enzymes responsible for synthesizing glycosidic bonds by transferring a monosaccharide from an activated donor substrate to an acceptor molecule. The creation of the specific β-(1→6) linkage on a mannose acceptor is a highly controlled process.

The ability of a β-(1→6) mannosyltransferase to catalyze the formation of a β-(1→6) mannosidic linkage is critically dependent on its recognition of both the donor and acceptor substrates.

Donor Substrates: For the vast majority of mannosyltransferases, the activated sugar donor is a nucleotide sugar, typically Guanosine Diphosphate-mannose (GDP-mannose). The enzyme's active site has a specific binding pocket for the nucleotide portion, which facilitates the correct positioning of the mannose for transfer.

Acceptor Substrates: The specificity for the acceptor molecule is a key determinant of the final glycan structure. For instance, the α-1,6-mannosyltransferase Och1p from Saccharomyces cerevisiae, which initiates the outer chain of N-linked oligosaccharides, demonstrates stringent acceptor requirements. nih.gov Its optimal acceptor is the Man8GlcNAc2 glycan, and any alteration, such as the removal of α-1,2-mannose residues or reduction of the terminal GlcNAc, significantly diminishes or abolishes its activity. nih.gov This suggests that the enzyme recognizes a larger structural motif on the acceptor beyond the immediate mannose residue receiving the new sugar. Similarly, the α-(1→6)-mannosyltransferase AnpA from Aspergillus fumigatus shows a strong preference for α-(1→2)-mannobiose over α-(1→6)-mannobiose as an acceptor when forming an α-(1→6) linkage, highlighting how the context of the acceptor molecule influences enzyme activity. nih.gov These examples, though for α-linkages, underscore the principle that the entire architecture of the acceptor molecule is crucial for efficient catalysis by mannosyltransferases.

Glycosyltransferases are classified as either 'retaining' or 'inverting' based on the stereochemistry at the anomeric carbon of the donor sugar before and after transfer.

Retaining Glycosyltransferases: These enzymes result in a glycosidic bond with the same anomeric configuration as the donor substrate (e.g., α-donor results in an α-linkage). This typically occurs through a two-step, double displacement mechanism involving a covalent glycosyl-enzyme intermediate.

Inverting Glycosyltransferases: These enzymes catalyze the formation of a glycosidic bond with the opposite anomeric configuration to the donor (e.g., α-donor results in a β-linkage). The formation of the β-(1→6) mannosidic linkage in 6-O-(β-D-Mannopyranosyl)-D-mannose from a typical α-linked donor like GDP-mannose would necessitate an inverting glycosyltransferase. This reaction proceeds via a single displacement, SN2-like mechanism. wikipedia.org Two acidic residues in the active site act as a general base and a general acid to facilitate the nucleophilic attack by the acceptor's hydroxyl group on the anomeric carbon of the donor. cazypedia.org An example is the enzyme MGAT5, which is an inverting glycosyltransferase that creates a β-1,6-GlcNAc linkage onto a mannose residue. researchgate.net

Many glycosyltransferases require divalent metal ions as cofactors for their catalytic activity. These ions play crucial roles in the enzyme's function.

Stabilization and Catalysis: Metal ions, most commonly manganese (Mn²⁺), can coordinate with the negatively charged phosphate (B84403) groups of the nucleotide sugar donor (e.g., GDP-mannose). wikipedia.org This interaction helps to neutralize the charge, stabilize the leaving group (the nucleotide diphosphate), and correctly orient the donor substrate within the active site for catalysis. Approximately 40% of enzymes with known structures are dependent on at least one metal cofactor for their catalytic function. nih.gov

Structural Integrity: Metal ions can also be integral to the structural fold of the enzyme, maintaining the correct conformation of the active site. For membrane-bound enzymes, metal ions can even modulate activity by altering the properties of the surrounding lipid membrane. nih.gov The enzyme MGAT5, for example, is known to have manganese ion binding capabilities, which are essential for its function. wikipedia.org

While not forming a mannose-mannose bond, the N-acetylglucosaminyltransferase V (MGAT5 or GnT-V) provides a well-studied model for the formation of a β-(1→6) linkage onto a mannose residue. MGAT5 catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to the 6-OH group of the α-1,6-linked mannose in N-glycans, creating a β-(1→6) GlcNAc branch. nih.govresearchgate.net

Substrate Recognition: The specificity of MGAT5 is not just for the oligosaccharide but also for the protein to which the glycan is attached. Recent studies have shown that a specific noncatalytic domain at the N-terminus of MGAT5 is crucial for its activity towards glycoprotein (B1211001) substrates, but not for small oligosaccharide or glycopeptide substrates. nih.gov This indicates a two-tiered recognition mechanism: one for the glycan acceptor and another for the protein context.

Catalytic Mechanism: As an inverting glycosyltransferase, MGAT5 utilizes a sequential mechanism where the binding of the UDP-GlcNAc donor induces a conformational change, creating a competent binding site for the glycan acceptor. researchgate.net This ensures the correct positioning of the acceptor's 6-OH group for nucleophilic attack. The increased activity of MGAT5 and the resulting β1,6-GlcNAc branching are frequently associated with cancer progression. nih.gov

Table 1: Characteristics of MGAT5 in β-(1→6) Linkage Formation
FeatureDescriptionReference
Enzyme NameN-acetylglucosaminyltransferase V (MGAT5 or GnT-V) wikipedia.org
FunctionCatalyzes the formation of a β1,6-GlcNAc branch on an α1,6-linked mannose of N-glycans. nih.govnih.gov
Donor SubstrateUDP-GlcNAc nih.gov
StereochemistryInverting researchgate.net
CofactorManganese ion (Mn²⁺) wikipedia.org
Acceptor RecognitionRequires a specific N-terminal domain for efficient glycosylation of glycoprotein substrates. nih.gov

While many glycosyltransferases exhibit high specificity, others are known to be promiscuous, meaning they can accept a range of different donor or acceptor substrates. researchgate.net This promiscuity is often determined by the size and nature of the enzyme's recognition motif. researchgate.net

Structural Basis of Promiscuity: Enzymes that recognize small motifs, such as a single monosaccharide, tend to be more promiscuous than those that recognize large, complex oligosaccharide structures. researchgate.net

Examples of Promiscuity: A regio-specific β-(1,6) glycosyltransferase from Platycodon grandiflorum, UGT94BY1, demonstrates broad substrate promiscuity. nih.gov It can transfer multiple glucose moieties to the C6-OH of a glucosyl group on a wide variety of triterpenoid (B12794562) and phenolic glycoside acceptors. nih.gov This highlights that enzymes capable of forming β-(1,6) linkages can have a relaxed acceptor specificity. Similarly, some glycosyltransferases can be engineered or used in biocatalysis to glycosylate non-natural substrates, such as nucleoside analogues, demonstrating significant analog tolerance. nih.govrsc.org

Glycoside Hydrolase Activity Towards β-(1→6) Mannosidic Bonds

Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds, leading to the breakdown of complex carbohydrates. wikipedia.org The cleavage of the β-(1→6) mannosidic bond would be carried out by a specific type of mannosidase or a promiscuous glycosidase.

Enzymes are classified into families based on sequence similarity in the Carbohydrate-Active enZymes (CAZy) database. While dedicated β-1,6-mannosidases are not as extensively characterized as other glycosidases, activity towards this linkage can be found in certain GH families.

GH Family Specificity: Computational studies have been used to investigate the specificity of GH families. For example, automated docking of various disaccharides, including those with β-(1→6)-glycosidic bonds, into the active sites of GH family 1 enzymes (which include β-glucosidases and β-galactosidases) has been performed to understand the structural determinants of their specificity. nih.gov While these enzymes are primarily specific for their nominal substrate, the studies suggest that cross-specificity and hydrolysis of other linkages, albeit at a lower efficiency, is possible. nih.gov

Promiscuous Hydrolases: Some glycoside hydrolases exhibit broad substrate specificity. An α1-6-mannosidase from Xanthomonas manihotis (a GH125 family member), which normally cleaves terminal α-1,6 mannose residues, was unexpectedly found to also possess β-1,4-galactosidase activity. nih.gov This demonstrates that an enzyme's active site can sometimes accommodate different linkages and sugars, suggesting that a hydrolase from a different specificity class might be capable of cleaving a β-(1→6) mannosidic bond.

Table 2: Potential Glycoside Hydrolase Activity on β-(1→6) Linkages
Enzyme/FamilyPrimary ActivityRelevance to β-(1→6) Mannosidic BondsReference
Glycoside Hydrolase Family 1 (GH1)β-glucosidases, β-galactosidasesComputational docking studies suggest potential interaction with β-(1,6)-linked disaccharides, indicating possible, though likely inefficient, hydrolytic activity. nih.gov
α1-6-mannosidase (Xanthomonas manihotis)Hydrolysis of terminal α-1,6-mannoseDemonstrates promiscuity by also hydrolyzing β-1,4-galactose linkages, illustrating that active sites can accommodate non-primary substrates and linkages. nih.gov

Mechanisms of Glycosidic Bond Hydrolysis

Glycoside hydrolases (GHs) are a broad category of enzymes that catalyze the cleavage of glycosidic bonds. nih.gov The hydrolysis of the β-(1→6)-glycosidic bond in 6-O-(β-D-Mannopyranosyl)-D-mannose is facilitated by a specific class of GHs known as β-mannosidases. These enzymes typically employ a retaining mechanism, which proceeds via a two-step, double-displacement reaction that results in the retention of the anomeric configuration of the product. cazypedia.org

The catalytic cycle involves two key acidic residues within the enzyme's active site, usually glutamate (B1630785) or aspartate. One residue acts as a general acid catalyst, protonating the glycosidic oxygen, while the other functions as a nucleophile. The protonation of the glycosidic oxygen facilitates the departure of the aglycon (the D-mannose unit at the reducing end). Simultaneously, the nucleophilic residue attacks the anomeric carbon of the β-D-mannopyranosyl residue, forming a covalent glycosyl-enzyme intermediate. Subsequently, a water molecule, activated by the now basic general acid/base residue, attacks the anomeric carbon of this intermediate, leading to the release of the β-D-mannopyranose with its original anomeric configuration intact. cazypedia.org

β-Mannosidases are classified into several glycoside hydrolase families, most notably GH2 and GH5. nih.govcazypedia.org Enzymes within these families share a common structural fold, typically a (β/α)8-barrel, and adhere to the retaining mechanism described above. cazypedia.orgcazypedia.org

Identification and Characterization of Specific β-(1→6) Mannosidases

While β-mannosidases are known to cleave terminal β-linked mannose residues, their specificity towards the particular β-(1→6) linkage found in 6-O-(β-D-Mannopyranosyl)-D-mannose can vary depending on the enzyme's source and its structural features. Research has led to the identification and characterization of several β-mannosidases from various organisms, although enzymes with exclusive specificity for the β-(1→6) linkage are not extensively documented.

β-Mannosidases from fungal sources, such as those from Aspergillus and Trichoderma species, have been a subject of significant study. nih.govnih.gov For instance, phylogenetic analysis of β-mannosidases from Aspergillus species has revealed two distinct clades with differing substrate specificities. One clade consists of extracellular enzymes capable of hydrolyzing polymeric mannan (B1593421), while the other comprises intracellular enzymes that preferentially act on smaller, unbranched β-mannosides like mannobiose. nih.gov A β-mannosidase from Rhizomucor miehei, belonging to GH family 5, has been shown to have high activity against manno-oligosaccharides. nih.gov Similarly, the structure of a GH family 2 β-mannosidase from Trichoderma harzianum has been elucidated, providing insights into its mechanism for β-mannoside recognition. nih.gov

In bacteria, β-mannosidases are also prevalent and play a role in the degradation of plant cell wall material. The human gut symbiont Bacteroides thetaiotaomicron possesses a GH family 2 β-mannosidase. nih.gov Mammalian β-mannosidases, which are lysosomal enzymes belonging to GH family 2, are crucial for the catabolism of N-linked glycoproteins. nih.govwikipedia.org Deficiencies in human β-mannosidase lead to the lysosomal storage disease β-mannosidosis. wikipedia.orgsigmaaldrich.com

While many characterized β-mannosidases are exo-acting enzymes that cleave terminal β-(1→4)-linked mannose residues from the non-reducing end of oligosaccharides, their activity on β-(1→6) linkages is less defined. nih.govsigmaaldrich.com The substrate specificity is often dictated by the architecture of the active site, where steric hindrance may prevent the accommodation of differently linked substrates. For example, the loop structure around the active site of the Rhizomucor miehei β-mannosidase creates a barrier that is critical for its exo-catalytic activity. nih.gov

It is important to note the existence of endo-1,4-β-mannanases, which cleave internal β-(1→4)-mannosidic linkages in mannans, and endo-1,6-α-mannosidases, which act on α-(1→6) linkages. wikipedia.orgwikipedia.org While related, these enzymes have distinct specificities from the exo-acting β-mannosidases that would be required to hydrolyze the terminal β-(1→6) linkage of 6-O-(β-D-Mannopyranosyl)-D-mannose. The study of various mannosidases is ongoing, and it is plausible that enzymes with a higher affinity for the β-(1→6)-mannosyl linkage will be identified and characterized in the future.

The following table provides an overview of some characterized β-mannosidases and their properties.

Enzyme NameSource OrganismGlycoside Hydrolase FamilySubstrate Specificity Notes
MndAAspergillus nigerGH2Extracellular; hydrolyzes polymeric mannan. nih.gov
MndBAspergillus nidulansGH2Intracellular; prefers small, unbranched β-mannosides like mannobiose. nih.gov
RmMan5BRhizomucor mieheiGH5High activity against manno-oligosaccharides. nih.gov
β-mannosidaseTrichoderma harzianumGH2Acts on β-d-mannosides and mannose-containing polysaccharides. nih.gov
β-mannosidaseBacteroides thetaiotaomicronGH2Bacterial enzyme involved in polysaccharide degradation. nih.gov
Lysosomal β-mannosidaseHumanGH2Cleaves terminal β(1-4)-linked mannose from N-glycans. nih.govwikipedia.org
β-MannosidaseHelix pomatiaGH2Participates in cleaving β(1–4)-linked mannose at the nonreducing end of N-glycosylated proteins. sigmaaldrich.com

Biological Contexts and Functional Implications of β 1→6 Mannose Disaccharides

Role in Microbial Cell Wall Glycans and Lipoarabinomannans

The cell walls of various microorganisms, including fungi and mycobacteria, are adorned with a complex array of glycans, with mannans being a prominent component. While α-linked mannose structures are well-documented, particularly in mycobacteria, β-linked mannosides are also crucial constituents of the cell walls of certain fungi, such as Candida albicans and yeast. nih.govnih.gov

In yeast, the cell wall is a layered structure where the outer layer is rich in mannoproteins. nih.gov These mannoproteins are extensively glycosylated with both N-linked and O-linked mannan (B1593421) chains. The N-linked outer chains often feature an α-1,6-linked mannose backbone with α-1,2- and α-1,3-linked branches. nih.goveurofins.com However, β-glucans, which are polymers of glucose, form a network with chitin (B13524) and are covalently linked to these mannoproteins. nih.gov Specifically, β-1,6-glucan moieties are integral to this structure, and their presence is often intertwined with the mannan components. nih.gov While direct evidence for long chains of purely β-1,6-linked mannan is less common in some well-studied yeasts, the enzymatic machinery for creating β-linkages is present, and β-mannosylated structures are known to be important. nih.gov For instance, β-1,2-linked mannosides in C. albicans are recognized as virulence factors. nih.gov

In the context of mycobacteria, such as Mycobacterium tuberculosis, the cell wall is characterized by the presence of lipoarabinomannan (LAM), a large and complex lipoglycan. The mannan core of LAM is primarily composed of a linear α(1→6)-linked mannopyranosyl backbone. asm.org This backbone is further decorated with other mannose and arabinose units. While the dominant linkage in the mannan core of mycobacterial LAM is alpha, the broader family of microbial cell wall glycans showcases a diversity of mannosidic linkages, including β-configurations in other organisms.

Recognition by Mannose-Binding Lectins and Carbohydrate-Binding Proteins

The mannosylated surfaces of microorganisms serve as key pathogen-associated molecular patterns (PAMPs) that are recognized by pattern recognition receptors (PRRs) of the host's innate immune system. Among these PRRs, mannose-binding lectins (MBLs) and other C-type lectins play a pivotal role in identifying these microbial signatures. nih.govnih.gov

Mannose-binding lectins are a class of proteins that exhibit specificity for mannose and other sugars with a similar spatial arrangement of hydroxyl groups. glycomatrix.comnih.gov This recognition is typically calcium-dependent. nih.gov The interaction between lectins and microbial mannans is a critical first step in initiating an immune response.

Structural Basis of Lectin-Carbohydrate Interactions

The binding of mannose-containing glycans by lectins occurs at a specific carbohydrate-recognition domain (CRD). glycomatrix.com The CRD forms a binding pocket that accommodates the mannose residue. The interaction is stabilized by a network of hydrogen bonds and van der Waals forces between the sugar's hydroxyl groups and amino acid residues in the binding site. researchgate.netacs.org In many C-type lectins, a conserved "EPN" (Glu-Pro-Asn) motif within the CRD is crucial for mannose binding, where the glutamate (B1630785) and asparagine side chains coordinate with a calcium ion, which in turn interacts with the hydroxyl groups of the mannose. nih.gov

Influence of Glycosidic Linkage on Binding Specificity

The specificity of a lectin is not only for the terminal mannose unit but is also significantly influenced by the nature of the glycosidic linkage connecting it to the rest of the glycan. nih.govnih.gov Different lectins exhibit preferences for specific linkages, such as α-1,2, α-1,3, or α-1,6. glycomatrix.com For example, studies on banana lectin have shown that disaccharides with an α-1,3 linkage prefer to bind with the non-reducing end at the primary binding site, whereas a β-1,3 linkage favors binding of the reducing end. nih.gov

The dendritic cell-specific ICAM-3-grabbing non-integrin (DC-SIGN), another important C-type lectin, recognizes high-mannose structures on pathogens like M. tuberculosis. asm.orgfrontiersin.org DC-SIGN has been shown to bind to α-1,2-oligomannosides. frontiersin.org The ability of lectins to discriminate between different glycosidic linkages allows for a nuanced recognition of diverse microbial surfaces. While much of the detailed structural work has focused on α-linked mannans due to their prevalence in pathogens like M. tuberculosis, the principles of linkage-specific recognition apply to β-linked structures as well. The orientation of the glycosidic bond in a β-(1→6) linkage would present the mannose residues in a distinct spatial arrangement compared to its α-linked counterparts, thereby influencing its interaction with specific lectins.

Conformational Selection and Induced Fit Mechanisms in Binding

The process of a carbohydrate binding to a lectin is a dynamic one and can be described by two principal models: conformational selection and induced fit. nih.gov

In the conformational selection model, the unbound protein exists in an ensemble of different conformations, some of which are capable of binding the ligand. The ligand then selectively binds to and stabilizes its preferred conformation. nih.gov

In the induced fit model, the initial binding of the ligand to the protein is often weak, and this initial interaction induces a conformational change in the protein, leading to a tighter, more stable complex. nih.gov

In reality, the binding mechanism for many lectins likely involves elements of both models. nih.gov Molecular dynamics simulations of banana lectin have suggested that both conformational selection and induced fit are at play during carbohydrate binding. nih.gov The flexibility of both the carbohydrate ligand and the lectin's binding site allows for an optimal fit to be achieved, maximizing the binding affinity. This dynamic interplay is crucial for the specific recognition of complex glycans like those containing the 6-O-(β-D-Mannopyranosyl)-D-mannose structure.

Participation in Immunological Recognition Pathways

The recognition of microbial mannans, including structures containing β-(1→6) mannose disaccharides, by host lectins is a critical event that triggers various immunological pathways.

The binding of MBL to microbial surfaces can lead to the activation of the lectin pathway of the complement system. nih.gov This activation results in the opsonization of the pathogen with complement proteins, facilitating its phagocytosis by immune cells, and can also lead to the direct lysis of the microbe. nih.gov Studies have shown that MBL can bind to a wide range of clinically relevant microorganisms, including various species of Candida, Aspergillus, and Staphylococcus aureus, and promote the deposition of complement component C4. nih.gov

The interaction of microbial mannans with C-type lectins on the surface of dendritic cells (DCs), such as DC-SIGN, is another crucial immunological pathway. This interaction can lead to the internalization of the pathogen by the DC. asm.org For example, Mycobacterium tuberculosis targets DC-SIGN to enter dendritic cells, a process that can influence the subsequent adaptive immune response. asm.org

Furthermore, certain β-linked mannooligosaccharides have been shown to possess immunostimulatory properties. For instance, β-1,4-mannobiose has been found to activate murine dendritic cells and macrophages through Toll-like receptor 4 (TLR4). nih.govresearchgate.net While this is a different linkage, it highlights that β-linked mannose disaccharides can act as signaling molecules to modulate immune responses. The immunological consequences of the recognition of the specific 6-O-(β-D-Mannopyranosyl)-D-mannose structure would depend on the context of the larger glycan it is part of and the specific host receptors it engages.

Analytical Methodologies for Isolation, Separation, and Detection

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of disaccharides like 6-O-(β-D-Mannopyranosyl)-D-mannose. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. nih.gov However, sugars like 6-O-(β-D-Mannopyranosyl)-D-mannose are non-volatile due to their polar nature and numerous hydroxyl groups. restek.com Therefore, derivatization is a mandatory step to convert them into volatile derivatives suitable for GC analysis. nih.gov The most common derivatization method is silylation, which involves replacing the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net

The resulting TMS derivatives of the disaccharide are sufficiently volatile and thermally stable to be analyzed by GC. chalmers.se When coupled with a mass spectrometer (MS), this technique provides not only retention time data for identification but also mass spectra that offer structural information, enabling confident identification of the compound. nih.govchalmers.se The fragmentation patterns of the TMS-derivatized disaccharide in the mass spectrometer are characteristic and can be used to distinguish it from other isomeric disaccharides.

An oximation step prior to TMS derivatization can reduce the number of isomers and corresponding chromatographic peaks to just two, which can improve the separation of mixtures. restek.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sugars, as it does not require the analytes to be volatile. researchgate.net Various HPLC modes can be employed for the separation of disaccharides. For instance, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) has been shown to accurately determine β-(1→4)-mannobiose, a closely related isomer, even in the presence of other sugars. jst.go.jp

Another approach involves derivatization with a chromophore or fluorophore to enhance detection by UV or fluorescence detectors. researchgate.net For example, a method for the simultaneous determination of free mannose and glucose in serum involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP). frontiersin.org

The choice of column is critical for successful separation. Aminopropyl-silica columns and graphitized carbon columns have been used for the analysis of manno-oligosaccharides, with the latter providing complete separation of isomers. nih.gov Ion-exchange chromatography using a cation exchanger in the sodium form has also been explored for the separation of glucose and mannose. indexcopernicus.comeuropean-science.comresearchgate.net

Table 1: Comparison of HPLC Columns for Mannobiose Isomer Separation

Column TypeSeparation PrincipleAdvantagesDisadvantages
Aminopropyl-silicaNormal Phase/HILICGood for separating based on molecular size.May have limited resolution for structural isomers.
Graphitized CarbonAdsorption/Reversed-PhaseExcellent for separating structural isomers. nih.govCan be more expensive and require specific mobile phases.
Ion-Exchange (Na+ form)Ion-ExchangeEffective for separating certain monosaccharide pairs. indexcopernicus.comeuropean-science.comresearchgate.netSeparation efficiency can be highly dependent on temperature. indexcopernicus.comeuropean-science.comresearchgate.net

Microchip Capillary Electrophoresis (MCCE) is a miniaturized version of capillary electrophoresis (CE) that offers advantages such as short analysis times and high efficiency. This technique separates charged molecules based on their electrophoretic mobility in an electric field. Since neutral sugars like 6-O-(β-D-Mannopyranosyl)-D-mannose lack a charge, they must be derivatized with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to enable both separation and sensitive detection by laser-induced fluorescence (LIF). nih.gov

A CE-LIF method developed for the analysis of several mono- and disaccharides, following fluorescent derivatization with APTS, has proven to be transferable to microchip electrophoresis. nih.gov This approach is suitable for complex matrices and allows for the separation of various saccharides in under 10 minutes.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of polar compounds like sugars. helixchrom.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. This technique has been shown to be superior in resolving the heterogeneity of glycoproteins, which are proteins with attached sugar chains. nih.gov

When coupled with mass spectrometry (HILIC-MS), this method provides a powerful tool for the characterization of complex carbohydrate mixtures. nih.gov HILIC-MS has been successfully used to profile the intact glycoform distributions of high mannose-type N-glycosylated proteins, demonstrating its ability to separate protein glycoforms based on the number of glycosylation sites occupied. nih.gov

Table 2: Example HILIC Conditions for Mannose Analysis

ParameterCondition
ColumnSeQuant® ZIC®-HILIC
Mobile PhaseAcetonitrile (B52724) and Ammonium (B1175870) Acetate in Water (80:20)
Flow Rate0.5 mL/min
Column Temperature40 °C
DetectionRefractive Index (RI) or Mass Spectrometry (MS)

This data is illustrative and based on a method for D-mannose analysis. sigmaaldrich.com

Traditional column chromatography remains a valuable technique for the preparative isolation and purification of disaccharides. Different stationary phases can be employed to achieve separation based on various chemical and physical properties.

Ion-exchange chromatography, as mentioned in the context of HPLC, can also be used in a column format for larger-scale separations. Resins with charged functional groups can separate sugars based on their weak acidic properties or through interactions with counter-ions. For example, a strongly acidic catex in the Na+ form has been used for the separation of saccharides. indexcopernicus.com

Hydroxyapatite chromatography is another option where the separation mechanism is based on complex interactions between the hydroxyl groups of the sugars and the calcium and phosphate (B84403) sites on the stationary phase. This technique can be effective for separating oligosaccharides based on their structure and the number and position of their hydroxyl groups.

Derivatization Strategies for Enhanced Detection

Derivatization is a critical step in the analysis of 6-O-(β-D-Mannopyranosyl)-D-mannose for several analytical techniques to improve volatility, enhance ionization efficiency, or introduce a detectable label. researchgate.netrsc.org

For GC-MS analysis, the formation of trimethylsilyl (TMS) ethers is the most common approach. researchgate.net This is typically achieved by reacting the sugar with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine. restek.comrestek.com The reaction replaces the active hydrogen atoms of the hydroxyl groups with TMS groups, resulting in a more volatile and less polar molecule that is amenable to GC separation. restek.comrestek.com An oximation step can be performed prior to silylation to reduce the complexity of the chromatogram by converting the anomeric center into a stable oxime, thereby preventing the formation of multiple anomeric peaks. restek.com

For capillary electrophoresis and certain HPLC applications, derivatization with a fluorescent tag is employed to enhance detection sensitivity. APTS (8-aminopyrene-1,3,6-trisulfonic acid) is a widely used fluorescent label for carbohydrates. nih.gov The derivatization reaction involves the reductive amination of the sugar with APTS, which introduces a highly fluorescent and charged group, enabling sensitive detection by laser-induced fluorescence (LIF) and electrophoretic separation. nih.gov This method has been successfully applied to the analysis of mono- and disaccharides in complex samples. nih.gov

Advanced Computational Studies on Conformation and Dynamics

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Time-Dependent Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that reveal the accessible conformations and dynamic properties of molecules like 6-O-(β-D-mannopyranosyl)-D-mannose. nih.gov

The accuracy of MD simulations is critically dependent on the underlying potential energy function, known as the force field. nih.gov Several force fields have been developed and parameterized to model carbohydrates, including mannose disaccharides. Notable examples include:

CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM force fields, particularly CHARMM36, are widely used for simulating biomolecules, including carbohydrates. nih.govnih.gov These additive force fields have been extended to include parameters for a variety of monosaccharides and their linkages. nih.govnih.gov

Drude Polarizable Force Field: This next-generation force field explicitly incorporates electronic polarizability, offering a more physically realistic representation of intermolecular interactions, which is particularly important for the highly polar nature of carbohydrates. nih.govnih.govresearchgate.net The Drude force field has been shown to provide broader conformational sampling compared to additive force fields. nih.gov

Martini: While not explicitly detailed in the provided context for this specific disaccharide, Martini is a coarse-grained force field often used for large-scale simulations, where computational efficiency is a priority.

GLYCAM-06j: This force field is specifically designed for modeling carbohydrates and has been used in studies of mannose-containing oligosaccharides. nih.gov

The development of these force fields involves a rigorous parameterization process against quantum mechanical (QM) data and experimental results to ensure their accuracy in reproducing molecular geometries, conformational energies, and interaction energies. nih.govresearchgate.net

Table 1: Commonly Used Force Fields for Mannose Disaccharide Simulations
Force FieldTypeKey Features
CHARMM36Additive, All-AtomWidely used and validated for a broad range of biomolecules. nih.govnih.gov
DrudePolarizable, All-AtomExplicitly includes electronic polarizability for more accurate interaction energies. nih.govnih.govresearchgate.net
GLYCAM-06jAdditive, All-AtomSpecifically parameterized for carbohydrates. nih.gov
AMOEBAPolarizable, All-AtomAims to improve the description of intermolecular interactions in polar environments. rsc.org

The conformation of 6-O-(β-D-mannopyranosyl)-D-mannose is largely defined by the torsion angles around the glycosidic bond. These angles are denoted as:

ϕ (phi): H1'-C1'-O6-C6

ψ (psi): C1'-O6-C6-C5

ω (omega): O6-C6-C5-O5

MD simulations allow for the exploration of the potential energy surface of the disaccharide and the determination of the population distribution of these torsion angles. nih.govrsc.org Studies on related mannose disaccharides have shown that the distribution of these angles can be influenced by the force field used, with polarizable force fields often showing broader distributions. nih.gov For instance, in α-linked mannose disaccharides, distinct conformational states defined by these angles have been identified and characterized through simulations. nih.gov Computational studies have revealed that a mannose disaccharide bound to a high-affinity protein site tends to maintain its most favorable solution conformation. nih.gov

Table 2: Glycosidic Torsion Angles in Disaccharides
Torsion AngleDefining AtomsSignificance
ϕ (phi)H1'-C1'-O6-C6Describes the rotation around the C1'-O6 bond.
ψ (psi)C1'-O6-C6-C5Describes the rotation around the O6-C6 bond.
ω (omega)O6-C6-C5-O5Describes the rotation around the C5-C6 bond.

Hydrogen bonds play a critical role in determining the conformation and interactions of carbohydrates. In aqueous solution, 6-O-(β-D-mannopyranosyl)-D-mannose forms a complex and dynamic network of hydrogen bonds with surrounding water molecules. MD simulations can be used to analyze the specifics of this network, including the number and lifetime of hydrogen bonds. researchgate.net

When complexed with proteins, such as lectins, the hydrogen bonding pattern is altered. Specific hydroxyl groups on the mannose residues can form key hydrogen bonds with amino acid residues in the protein's binding site. nih.gov For example, studies on mannoside-protein complexes have identified specific hydroxyl protons that are involved in hydrogen bonds with the protein backbone. nih.govnih.gov

The surrounding solvent has a significant impact on the conformational preferences of disaccharides. Water, being a polar protic solvent, can stabilize certain conformations through hydrogen bonding. MD simulations explicitly including solvent molecules are essential for accurately capturing these effects. nih.govox.ac.uk The choice of water model in the simulation (e.g., TIP3P, SWM4-NDP) is also crucial for obtaining realistic results. nih.gov The dielectric constant of the solvent can also influence the populations of different conformers. rsc.org

Quantum Mechanics (QM) Calculations for Energetics and Vibrational Frequencies

Quantum mechanics (QM) calculations provide a more accurate description of the electronic structure and energetics of molecules compared to classical force fields. These methods are computationally expensive but are invaluable for obtaining benchmark data for force field parameterization and for studying specific aspects of molecular properties. QM calculations can be used to determine the relative energies of different conformers of 6-O-(β-D-mannopyranosyl)-D-mannose and to calculate vibrational frequencies, which can be compared with experimental spectroscopic data. nih.govresearchgate.net

Integrated Computational and Experimental Approaches

Combining computational methods with experimental techniques provides a powerful synergy for a comprehensive understanding of disaccharide conformation and dynamics.

MD-NMR: MD simulations can be used to generate conformational ensembles that can then be used to back-calculate NMR parameters, such as nuclear Overhauser effects (NOEs) and scalar coupling constants. nih.gov The comparison between calculated and experimental NMR data allows for the validation of the force field and the refinement of the conformational model. nih.govnih.gov

MD-Raman/ROA: Similarly, MD simulations can be coupled with Raman and Raman Optical Activity (ROA) spectroscopy. uantwerpen.be QM calculations on representative structures from the MD trajectory can be used to simulate Raman and ROA spectra, which can then be compared to experimental spectra to provide detailed structural information. uantwerpen.be

These integrated approaches have been successfully applied to study the conformation and dynamics of various mannose-containing disaccharides, providing a detailed picture of their behavior in solution. nih.govuantwerpen.be

Coarse-Grained (CG) Simulations for Large-Scale Systems

The study of large biological systems containing multiple polysaccharide chains or glycoproteins over extended timescales presents significant computational challenges for all-atom (AA) molecular dynamics simulations. Coarse-grained (CG) modeling offers a powerful alternative by reducing the number of degrees of freedom in the system. nih.govnih.gov In a CG model, groups of atoms are represented as single interaction sites, or "beads," which drastically reduces the computational cost and allows for the simulation of larger systems for longer durations. nih.govacs.org

One of the most widely used CG force fields for biomolecular simulations is the Martini model. nih.govacs.org Recently, the Martini 3 force field has been extended to encompass carbohydrates, providing a systematic framework for their coarse-graining. nih.govacs.orgarxiv.orgglycopedia.eu This development is crucial for simulating large-scale systems involving glycans, such as cell walls or heavily glycosylated proteins.

The process of developing a CG model for a carbohydrate like 6-O-(β-D-mannopyranosyl)-D-mannose involves several key steps:

Parameterization of Non-bonded Interactions: The interactions between the CG beads are parameterized to reproduce key physicochemical properties. This is often achieved by matching thermodynamic data, such as partitioning free energies between polar and non-polar solvents, from experiments or all-atom simulations. acs.org The bead types are carefully chosen to reflect the chemical nature of the underlying atomic groups. acs.org

Parameterization of Bonded Interactions: The covalent bonds between the CG beads, as well as the angles and dihedral angles, are described by potential functions. These are parameterized to reproduce the conformational behavior observed in more detailed all-atom simulations or from experimental data. nih.govacs.org For 6-O-(β-D-mannopyranosyl)-D-mannose, the accurate representation of the flexible β-(1→6) glycosidic linkage is of paramount importance.

The conformational landscape of the (1→6) linkage is primarily defined by three dihedral angles: φ (O5'–C1'–O6–C6), ψ (C1'–O6–C6–C5), and ω (O6–C6–C5–O5). nih.gov The ω torsion angle, in particular, provides additional flexibility compared to other glycosidic linkages and its conformational preferences are often described by the populations of the gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg) rotamers. nih.gov

Detailed all-atom simulations, such as Hamiltonian Replica Exchange Molecular Dynamics (HREX-MD), have been employed to thoroughly sample the conformational space of (1→6)-linked oligosaccharides and validate force fields against experimental NMR data. nih.govacs.org Such studies provide critical benchmark data for the parameterization of CG models. A well-parameterized CG model for 6-O-(β-D-mannopyranosyl)-D-mannose would be expected to reproduce the experimentally observed populations of the key rotamers around the glycosidic linkage.

The table below summarizes the key dihedral angles that define the conformation of the (1→6) linkage and are therefore central to the parameterization of a coarse-grained model.

Dihedral AngleDefining AtomsDescription
φO5'–C1'–O6–C6Defines the orientation of the non-reducing mannose residue relative to the C6 of the reducing mannose.
ψC1'–O6–C6–C5Defines the rotation around the C6-O6 bond.
ωO6–C6–C5–O5Defines the conformation of the exocyclic C5-C6 bond of the reducing mannose residue.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-O-(β-D-Mannopyranosyl)-D-mannose, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves glycosylation reactions using protected mannose derivatives. For example, N-iodosuccinimide (NIS) and silver triflate (AgOTf) promote stereoselective α- or β-linkage formation under controlled temperatures (e.g., −30°C) . Protecting groups like benzoyl or benzyl are critical to prevent undesired side reactions. Post-synthesis, deprotection steps (e.g., hydrogenolysis) yield the final product. Key parameters include solvent polarity, glycosyl donor/acceptor ratios, and catalyst selection to optimize yields (e.g., 62% in labeled compound synthesis) .

Q. How is 6-O-(β-D-Mannopyranosyl)-D-mannose structurally characterized, and what analytical techniques validate its purity and linkage?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves anomeric configurations and inter-residue linkages (e.g., distinguishing α/β-glycosidic bonds via coupling constants) . Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and isotopic labeling (e.g., [M + Na]+ peaks at m/z 541.1739) . Chromatographic methods (HPLC, TLC) assess purity, while enzymatic assays (e.g., α-galactosidase digestion) verify linkage specificity .

Q. What role does 6-O-(β-D-Mannopyranosyl)-D-mannose play in glycoprotein or glycolipid biosynthesis?

  • Methodological Answer : As a disaccharide component, it contributes to glycan branching in glycoconjugates. For example, α-mannosidases process mannose-rich oligosaccharides in N-linked glycosylation pathways, influencing protein folding and immune recognition . In vitro studies use radiolabeled analogs (e.g., [6-¹³C]-mannose) to track metabolic incorporation into glycans via isotopic tracing .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for mannose-containing glycans across experimental models?

  • Methodological Answer : Variability in bioactivity (e.g., immune modulation vs. pathogen adhesion) may arise from differences in glycan presentation (linear vs. branched structures) or assay conditions (cell type, pH). Systematic reviews recommend:

  • Standardizing oligosaccharide purity (≥90% by LC-MS-ELSD) .
  • Using isothermal titration calorimetry (ITC) to quantify binding affinities for lectins or antibodies .
  • Validating in vitro findings in animal models with controlled glycosylation pathways (e.g., knockouts) .

Q. What are the challenges in scaling enzymatic production of 6-O-(β-D-Mannopyranosyl)-D-mannose, and how can they be addressed?

  • Methodological Answer : Enzymatic synthesis (e.g., using D-mannose isomerases or lyxose isomerases) faces bottlenecks in substrate specificity and thermostability. Strategies include:

  • Engineering enzymes (e.g., Agrobacterium radiobacter mannose isomerase) for higher catalytic efficiency (kcat/Km) via directed evolution .
  • Immobilizing enzymes on solid supports (e.g., silica nanoparticles) for reusability in continuous reactors .
  • Co-expressing isomerases with epimerases to bypass costly substrate purification .

Q. How can computational modeling improve the design of mannose-containing glycoconjugates for vaccine development?

  • Methodological Answer : Molecular dynamics (MD) simulations predict glycan conformations and interactions with immune receptors (e.g., DC-SIGN). Key steps:

  • Building 3D models using crystallographic data (e.g., PDB ID 1K9I for mannose-binding lectins) .
  • Simulating solvent effects and glycosidic bond flexibility to optimize antigen presentation .
  • Validating designs with surface plasmon resonance (SPR) to measure binding kinetics .

Methodological Considerations

Q. What safety protocols are recommended for handling 6-O-(β-D-Mannopyranosyl)-D-mannose in laboratory settings?

  • Answer : Refer to safety data sheets (SDS) for hazards (e.g., irritant properties). Use PPE (gloves, goggles) and work in fume hoods during synthesis. Store at +4°C in airtight containers to prevent hygroscopic degradation . For disposal, follow EPA guidelines for carbohydrate waste (incineration or enzymatic digestion) .

Q. How do isotopic labeling strategies (e.g., ¹³C) enhance NMR studies of mannose-containing oligosaccharides?

  • Answer : Site-specific ¹³C labels (e.g., at C-6) simplify spectral assignment by reducing signal overlap. For example, [6-¹³C]-mannose isotopologues enable precise tracking of glycosidic torsion angles (Φ/Ψ) and hydrogen-bonding networks in aqueous solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.